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t-Butyl(chloromethyl)dimethylsilane - 18244-00-3

t-Butyl(chloromethyl)dimethylsilane

Catalog Number: EVT-3324685
CAS Number: 18244-00-3
Molecular Formula: C7H17ClSi
Molecular Weight: 164.75 g/mol
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Product Introduction

Overview

t-Butyl(chloromethyl)dimethylsilane is an organosilicon compound characterized by the molecular formula C6H15ClSi\text{C}_6\text{H}_{15}\text{ClSi}. This compound features a tert-butyl group, a chloromethyl group, and two methyl groups attached to a silicon atom. It is primarily utilized in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.

Source and Classification

t-Butyl(chloromethyl)dimethylsilane is classified as a chlorosilane, which are organosilicon compounds that contain silicon atoms bonded to chlorine atoms. The compound is commercially available and can be synthesized through various chemical reactions, making it accessible for laboratory and industrial applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of t-Butyl(chloromethyl)dimethylsilane can be achieved through several methods:

  1. Direct Reaction: One common method involves the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields high-purity products.
  2. Industrial Production: An industrial preparation method includes mixing tert-butyl dimethyl chlorosilane with dimethyl dichlorosilane under Lewis acid catalysis at temperatures between 35°C to 45°C. The resulting mixture is then subjected to rectification, allowing for the separation of t-Butyl(chloromethyl)dimethylsilane from other by-products. The process is optimized for high conversion rates and product purity, achieving purities above 99% .
  3. Alternative Synthesis: Another method involves using magnesium in ether and hexanaphthene solvents under controlled temperatures to synthesize tert-butyl dimethyl chlorosilane, which can subsequently be converted to t-Butyl(chloromethyl)dimethylsilane through hydrolysis or other reactions .
Molecular Structure Analysis

Structure and Data

The molecular structure of t-Butyl(chloromethyl)dimethylsilane can be represented as follows:

  • Molecular Formula: C6H15ClSi\text{C}_6\text{H}_{15}\text{ClSi}
  • Molar Mass: 150.72 g/mol
  • Density: Approximately 0.87 g/mL at 20°C
  • Melting Point: 86-89 °C
  • Boiling Point: 125 °C
  • Appearance: Typically appears as a white powder or liquid .

The structure features a silicon atom bonded to a tert-butyl group, two methyl groups, and a chloromethyl group, contributing to its unique chemical reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

t-Butyl(chloromethyl)dimethylsilane undergoes various chemical reactions:

  1. Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as alcohols, amines, or thiols, leading to the formation of silyl ethers, silyl amines, or silyl thioethers.
  2. Hydrolysis: Under hydrolytic conditions, t-Butyl(chloromethyl)dimethylsilane can be converted into t-Butyl(dimethyl)silanol and hydrochloric acid. This reaction typically requires water under acidic or basic conditions .
  3. Reactivity with Nucleophiles: The compound's reactivity allows for the formation of various derivatives useful in organic synthesis.
Mechanism of Action

The mechanism of action for t-Butyl(chloromethyl)dimethylsilane involves the nucleophilic substitution where the chlorine atom is replaced by a nucleophile (e.g., an alcohol or amine). The electron-withdrawing effect of the silicon atom stabilizes the transition state during this reaction, lowering the activation energy required for the process. This characteristic makes it an effective protecting group in multi-step organic syntheses.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: 0.87 g/mL
  • Melting Point: 86-89 °C
  • Boiling Point: 125 °C
  • Flash Point: 73°F
  • Solubility: Soluble in chloroform and ethyl acetate; insoluble in water; very soluble in common organic solvents such as tetrahydrofuran and methylene chloride .

Chemical Properties

t-Butyl(chloromethyl)dimethylsilane is moisture-sensitive and should be stored below 30°C to prevent hydrolysis. Its reactivity profile allows it to act as an intermediate in various organic synthesis processes.

Applications

Scientific Uses

t-Butyl(chloromethyl)dimethylsilane has several significant applications:

  1. Organic Synthesis: It serves as a protecting group for hydroxyl groups during complex organic syntheses, preventing unwanted reactions while allowing selective transformations.
  2. Pharmaceutical Chemistry: In medicinal chemistry, this compound is used to modify biomolecules, enhancing their stability and bioavailability during drug development processes.
  3. Industrial Applications: It is employed in producing specialty chemicals and materials within the silicone industry, contributing to the manufacture of silicone-based products that require specific functional properties .
Synthetic Methodologies for *t*-Butyl(chloromethyl)dimethylsilane

Grignard Reagent-Mediated Synthesis Pathways

The primary synthetic route to t-butyl(chloromethyl)dimethylsilane involves a Grignard reagent generated from tert-butyl chloride and magnesium metal. This reagent subsequently reacts with dimethyldichlorosilane (DMCS) to form the target compound. Key process parameters include:

  • Stoichiometry: Optimal performance requires a 1:1.1–1.3 molar ratio of tert-butyl chloride to DMCS to minimize byproducts like bis-alkylated silanes [4].
  • Temperature control: Maintaining 40–55°C during the exothermic Grignard formation prevents thermal runaway. Lower temperatures (<30°C) impede initiation, while higher temperatures (>60°C) promote Wurtz coupling side reactions [4] [5].
  • Solvent-mediated activation: Diethyl ether coordinates magnesium, facilitating electron transfer. For sterically hindered systems, tetrahydrofuran (THF) enhances reactivity through stronger solvation of the Grignard intermediate [5] [10].

Reaction progress is monitored by disappearance of magnesium, with typical yields of 70–85% after purification. This method offers regioselectivity but requires rigorous exclusion of moisture due to the hydrolytic sensitivity of chlorosilanes [4] [6].

Solvent Systems Optimization in Organosilane Formation

Solvent selection critically impacts yield and reaction kinetics in chloromethylsilane synthesis. Comparative studies reveal:

Table 1: Solvent Performance in Grignard-Mediated Synthesis

Solvent SystemBoiling Point (°C)Dielectric ConstantReaction RateYield Impact
Diethyl Ether34.64.3ModerateBaseline (75%)
THF667.6High+10–15%
Ether/Cyclohexane40–802.0–4.3ModerateComparable
DMF (catalytic)15336.7Very HighNot applicable
  • Ether/cyclohexane mixtures (e.g., 240 volumes to 10–15 parts Mg) enable temperature control while mitigating peroxide risks associated with pure ether [4].
  • Polar aprotic solvents like DMF accelerate silylation via in situ generation of hyperreactive silylimidazole intermediates, though they complicate purification [6].
  • Post-reaction, hydrolysis employs hydrochloric acid (25–30%) in biphasic systems, with cyclohexane enhancing phase separation efficiency [4].

Purification Techniques for Halomethylsilane Derivatives

Crude t-butyl(chloromethyl)dimethylsilane requires multi-stage purification to achieve >97% purity:

  • Acid washing: Cold (10–15°C) 25–30% HCl removes magnesium salts, preventing disproportionation during distillation [4] [6].
  • Fractional distillation: Conducted in structured ceramic-packed columns (height: 7–11 m; diameter: 45–55 cm) under inert atmosphere. The target fraction boils at 81–83°C, with lower boilers (solvents) and higher boilers (disilanes) discarded [2].
  • Drying: Final traces of water and HCl are removed using molecular sieves (3Å) or anhydrous MgSO₄ [6].

Table 2: Purification Methods and Efficacy

TechniqueKey ParametersImpurity RemovalPurity Outcome
Acid Washing25–30% HCl at 10–15°CMg salts, residual Mg85–90%
Fractional DistillationΔT = 81–83°C; structured packingDimers, solvents, siloxanes95–97%
Adsorbent Drying3Å sieves; anhydrous MgSO₄H₂O, HCl>97%

Scalability Challenges in Industrial Production

Translating laboratory synthesis to industrial production faces significant hurdles:

  • Rearrangement catalysis: Large-scale processes often substitute Grignard routes with Lewis acid-catalyzed (ZnCl₂, AlCl₃) rearrangements of tert-butyldimethylchlorosilane and methyldichlorosilane at 35–45°C. This avoids pyrophoric Grignard reagents but necessitates corrosion-resistant reactors [2] [9].
  • Distillation design: Industrial columns require precise temperature gradients (±0.5°C) to isolate the 81–83°C fraction. Structured ceramic packing materials minimize pressure drop and thermal degradation [2].
  • Moisture control: At scale, traces of water generate siloxane polymers that foul equipment. Systems must maintain <50 ppm H₂O via inert gas blanketing and desiccant columns [6] [9].

Table 3: Industrial Scalability Challenges and Solutions

ChallengeLaboratory WorkaroundIndustrial SolutionImpact on Yield
Grignard PyrophoricitySlow addition under N₂Catalytic rearrangement (ZnCl₂)+12–18% efficiency
Siloxane FormationRigorous glassware dryingInert gas sparging + molecular sievesReduces waste 30%
High-Boiler ContaminationShort-path distillationStructured packed columns (9m height)Purity >99%

Scaled production (500g+ batches) confirms that rearrangement pathways coupled with advanced distillation achieve 80–85% yields at >98% purity, outperforming traditional Grignard methods in operational safety and throughput [2] [4].

Properties

CAS Number

18244-00-3

Product Name

t-Butyl(chloromethyl)dimethylsilane

IUPAC Name

tert-butyl-(chloromethyl)-dimethylsilane

Molecular Formula

C7H17ClSi

Molecular Weight

164.75 g/mol

InChI

InChI=1S/C7H17ClSi/c1-7(2,3)9(4,5)6-8/h6H2,1-5H3

InChI Key

IVMARBRRFNDIJH-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)CCl

Canonical SMILES

CC(C)(C)[Si](C)(C)CCl

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